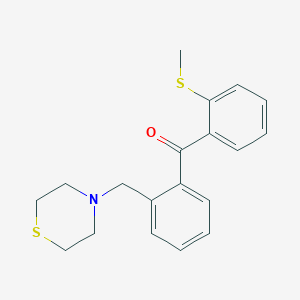

2-Thiomethyl-2'-thiomorpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

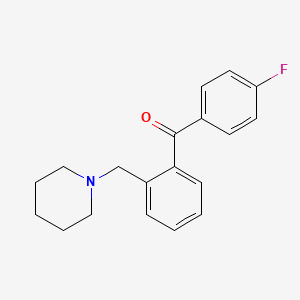

2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, or TMMBP, is a synthetic organic compound that has recently been gaining attention due to its potential applications in scientific research. TMMBP has a wide range of uses, including as a fluorescent dye, a reagent for the synthesis of other compounds, and as a tool for studying biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antitumor Activity

Novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have been synthesized and evaluated for their antitumor properties. These compounds displayed potent cytotoxic activity against specific cancer cells such as P388 murine leukemia and PC-6 human lung carcinoma. Additionally, certain derivatives showed significant antitumor activity against malignant ascites in mice when administered intraperitoneally (Kumazawa et al., 1997).

Photoreactive Properties for Biological Applications

Benzophenone (BP) photophores exhibit unique photochemical properties, making them highly applicable in fields like biological chemistry, bioorganic chemistry, and material science. These photophores can form a biradicaloid triplet state, leading to hydrogen atom abstraction and stable covalent bond formation. This process is utilized in applications such as ligand-protein interaction mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Photocrosslinking in Nanofiber Production

Benzophenone has been used in the synthesis of polymers for the production of water-stable nanofibers through photocrosslinking. This application is significant in biomedical fields like drug delivery and tissue engineering, where water stability of nanofibers is crucial (Li et al., 2019).

Surface Modification of Biomaterials

Photoreactive polymers containing benzophenone groups have been synthesized for surface modification of biomaterials. These modifications enhance the stability and hydrophilicity of surfaces, which is particularly beneficial in reducing protein adsorption and cell adhesion. This has potential applications in the development of biomedical devices and materials (Lin et al., 2015).

Removal of Environmental Contaminants

Benzophenone derivatives have been employed in the development of adsorption resins for removing contaminants like benzophenone-4 from water. This application is vital for addressing environmental pollution, particularly in water bodies exposed to anti-UV products (Zhou et al., 2018).

Propiedades

IUPAC Name |

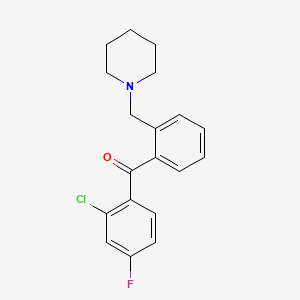

(2-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYGEEMILNRZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643812 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-66-3 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)